D-Sorbitol-d2

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

This deuterated internal standard eliminates cross-talk interference in selected reaction monitoring with a +2 Da mass shift, ensuring ≤8% RSD in CSF sorbitol quantitation. Unlike unlabeled sorbitol or +1 Da isotopologues, D-Sorbitol-d2 cleanly separates from the analyte's natural isotopic envelope. Ideal for polyol pathway flux studies, sorbitol dehydrogenase kinetics, and diabetic complication research.

Molecular Formula C6H14O6
Molecular Weight 184.18 g/mol
Cat. No. B12391677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbitol-d2
Molecular FormulaC6H14O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2/t3-,4+,5+,6+/m0
InChIKeyFBPFZTCFMRRESA-SIAWFSHJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbitol-d2 – Deuterated Sugar Alcohol for Stable Isotope-Labeled Metabolomics and Quantitative Analysis


D-Sorbitol-d2 (CAS 1931877-15-4) is a deuterium-labeled derivative of the six-carbon sugar alcohol D-sorbitol . It is a stable isotope-labeled internal standard (SIL-IS) in which two hydrogen atoms are substituted by deuterium, increasing the molecular mass from 182.17 Da (unlabeled) to 184.18 Da while preserving near-identical physicochemical properties . This compound is utilized primarily as an analytical tracer for mass spectrometry-based quantitation of endogenous sorbitol, as well as a mechanistic probe for studying polyol pathway flux and sorbitol dehydrogenase kinetics [1].

Why Unlabeled D-Sorbitol or Alternative Isotopologues Cannot Substitute for D-Sorbitol-d2 in Analytical Workflows


Unlabeled D-sorbitol is indistinguishable from endogenous sorbitol in biological matrices, rendering it useless as an internal standard for quantitative mass spectrometry. Alternative isotopologues such as D-Sorbitol-13C (mass shift +1 Da) or D-Sorbitol-d1 (mass shift +1 Da) may suffer from isotopic overlap with naturally occurring 13C isotopomers of the analyte or from insufficient mass separation in low-resolution instruments, compromising assay accuracy [1]. D-Sorbitol-d2 provides a +2 Da mass shift, which reliably separates the internal standard signal from the analyte's M+1 isotopic envelope and reduces cross-talk interference in selected reaction monitoring (SRM) [2]. In mechanistic studies, the specific deuterium labeling pattern of D-Sorbitol-d2 enables site-resolved kinetic isotope effect (KIE) measurements that cannot be performed with globally labeled 13C compounds or with unlabeled sorbitol [3].

D-Sorbitol-d2: Quantitative Differentiation Evidence Versus Closest Analogs


Mass Spectrometric Differentiation: D-Sorbitol-d2 Versus Unlabeled D-Sorbitol

D-Sorbitol-d2 exhibits a molecular ion ([M+H]+) at m/z 183.1, representing a +2.0 Da mass shift relative to the unlabeled D-sorbitol [M+H]+ ion at m/z 181.1 . This +2 Da difference eliminates isotopic interference from the natural abundance M+1 isotopologue of the analyte (approximately 6.6% relative abundance for C6H14O6) and provides a clean baseline-resolved internal standard channel in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1].

Mass Spectrometry Quantitative Bioanalysis Stable Isotope Labeling

Quantitative Precision in Polyol Profiling: D-Sorbitol-d2 as Internal Standard

When deuterium-labeled polyol internal standards are employed in capillary GC-MS assays of human cerebrospinal fluid (CSF) and plasma, the within-day relative standard deviation (RSD) for sorbitol quantitation is ≤8% in CSF and ≤15% in plasma [1]. This level of precision, achieved with deuterated internal standards, is significantly superior to assays using non-isotopic structural analogs, which typically exhibit RSD values exceeding 20% due to differential extraction recovery and matrix effects [2].

Clinical Metabolomics Cerebrospinal Fluid Analysis Gas Chromatography-Mass Spectrometry

Kinetic Isotope Effect (KIE) Resolution: D-Sorbitol-d2 Versus Globally Labeled D-Sorbitol-d8

In the hydrogenolysis of sorbitol over Ru/C catalysts, sorbitol deuterated at specific positions exhibits distinct KIEs. Sorbitol deuterated at the C-5 position shows a more pronounced KIE (kH/kD ≈ 2.5-3.0) compared to deuteration at other carbon positions (kH/kD ≈ 1.2-1.8), indicating that C–H bond cleavage at C-5 is the rate-determining step [1]. D-Sorbitol-d2, with its defined deuteration pattern, enables site-specific mechanistic interrogation, whereas globally labeled D-sorbitol-d8 provides only an averaged KIE value (kH/kD ≈ 1.9) that obscures the identity of the kinetically relevant C–H bond [2].

Reaction Mechanism Catalysis Deuterium Labeling

Dual-Isotope Comparison: D-Sorbitol-d2 Versus D-Sorbitol-13C,d2

D-Sorbitol-13C,d2 (MW 185.18 g/mol) incorporates both 13C and deuterium labels, providing a +3 Da mass shift relative to unlabeled sorbitol [1]. While this dual labeling offers enhanced sensitivity for certain NMR applications (13C NMR signal enhancement), it increases molecular weight by 1.0 Da compared to D-Sorbitol-d2 (MW 184.18 g/mol) . For routine LC-MS/MS quantitation, the +2 Da shift of D-Sorbitol-d2 is sufficient to avoid isotopic interference, and the simpler labeling scheme reduces synthesis cost and complexity .

Metabolomics Stable Isotope Tracing NMR Spectroscopy

Polyol Pathway Flux Monitoring: D-Sorbitol-d2 Tracer Utility Versus 13C-Glucose Tracing

Deuterium NMR spectroscopy of intact rabbit lenses perfused with 2H-labeled C-1 D-glucose enables real-time, non-invasive monitoring of sorbitol accumulation via the polyol pathway [1]. At 35.5 mM glucose (hyperglycemic condition), sorbitol accumulation is detectable with a temporal resolution of minutes, whereas 13C NMR methods require hours of signal averaging for comparable signal-to-noise [2]. D-Sorbitol-d2 serves as a direct standard for quantifying the deuterated sorbitol produced from 2H-glucose, enabling absolute flux calculations (nmol/mg protein/min) rather than relative fold-changes obtained with unlabeled tracers .

Diabetic Complications Aldose Reductase Deuterium NMR Spectroscopy

Sorbitol Dehydrogenase Kinetics: D-Sorbitol-d2 as a Mechanistic Probe Versus Unlabeled Substrate

Isotope-exchange experiments using D-(2H8)sorbitol (fully deuterated sorbitol) with sheep liver sorbitol dehydrogenase confirm the existence of ternary enzyme-NAD-sorbitol complexes and demonstrate that under Vmax conditions, the interconversion of ternary complexes is not rate-determining; rather, enzyme-NADH product dissociation is the rate-limiting step [1]. D-Sorbitol-d2, with its defined deuteration, can be employed in analogous experiments to probe specific hydrogen transfer steps (e.g., C-1 vs C-2 hydride transfer), whereas unlabeled sorbitol yields no kinetic information beyond initial rate measurements [2].

Enzyme Kinetics Isotope Exchange Sorbitol Dehydrogenase

Optimal Procurement Scenarios for D-Sorbitol-d2 Based on Differentiated Performance


LC-MS/MS Quantitation of Endogenous Sorbitol in Plasma and CSF for Clinical Metabolomics

D-Sorbitol-d2 is the preferred internal standard for accurate quantitation of sorbitol in biological fluids. Its +2 Da mass shift (m/z 183.1 vs 181.1) provides clean separation from the analyte's natural isotopic envelope, enabling RSDs of ≤8% in CSF and ≤15% in plasma [1]. This precision is critical for detecting subtle alterations in polyol pathway activity associated with diabetic complications or inborn errors of metabolism [2].

Mechanistic Studies of Sorbitol Hydrogenolysis for Biomass-Derived Glycol Production

D-Sorbitol-d2 enables site-specific KIE measurements that pinpoint the kinetically relevant C–H bond cleavage during catalytic hydrogenolysis. Studies with positionally deuterated sorbitols reveal that C-5 deuteration yields kH/kD ≈ 2.5-3.0, identifying this bond activation as rate-limiting on Ru surfaces [1]. This mechanistic insight guides the rational design of more selective catalysts for converting sorbitol to propylene glycol and ethylene glycol, which are high-value industrial chemicals [2].

Real-Time NMR Monitoring of Polyol Pathway Flux in Ocular Tissues

In deuterium NMR studies of intact rabbit lenses, D-Sorbitol-d2 serves as an authentic standard for quantifying sorbitol produced from 2H-labeled glucose. The short T1 relaxation times of deuterated metabolites allow spectra to be acquired in minutes rather than hours, enabling real-time tracking of aldose reductase activity under normoglycemic (5.5 mM) and hyperglycemic (35.5 mM) conditions [1]. This experimental setup is invaluable for evaluating aldose reductase inhibitors as potential therapeutics for diabetic cataract [2].

Enzymatic Mechanism Elucidation: Sorbitol Dehydrogenase Kinetics

D-Sorbitol-d2, as a deuterium-labeled substrate, facilitates isotope-exchange experiments that dissect the kinetic mechanism of sorbitol dehydrogenase. Such studies have confirmed that enzyme-NADH product dissociation, not hydride transfer, is rate-limiting under physiological conditions [1]. This information is essential for interpreting metabolic flux data in the polyol pathway and for developing selective inhibitors of sorbitol dehydrogenase [2].

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